1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Overview
Description
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 4-chloropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one typically involves the reaction of 4-chloropyridine with pyrrolidin-2-one under specific conditions. One common method involves the use of microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the chloropyridine substitution.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Prolinol: A related compound with a hydroxyl group instead of the pyrrolidin-2-one ring.
Uniqueness
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidin-2-one ring and the 4-chloropyridin-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against malaria. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
This compound exhibits notable biological activity primarily as an inhibitor of Plasmodium cytoplasmic prolyl-tRNA synthetase (cPRS) . This inhibition disrupts protein synthesis in Plasmodium species, which are responsible for malaria, thereby presenting potential as an antimalarial agent. The pharmacokinetic properties of this compound suggest it possesses adequate bioavailability to exert its effects in biological systems.
The primary mode of action involves binding to the ATP-binding site of cPRS, effectively inhibiting its function and leading to a decrease in protein synthesis within the parasite. This mechanism highlights the potential of this compound not only as a therapeutic agent against malaria but also potentially against other parasitic infections.
Structure-Activity Relationship (SAR)
Research has demonstrated that the biological activity of this compound can be significantly influenced by modifications to its structure. Below is a summary table illustrating various derivatives and their corresponding biological activities:
Derivative | Modification | Biological Activity |
---|---|---|
This compound | Base compound | Inhibits cPRS |
1-(4-Methylpyridin-2-yl)pyrrolidin-2-one | Methyl substitution on pyridine | Increased potency against cPRS |
1-(3-Trifluoromethylpyridin-2-yl)pyrrolidin-2-one | Trifluoromethyl substitution | Altered selectivity for other targets |
These SAR studies indicate that different substituents on the pyrrolidine ring can lead to diverse biological profiles, which is crucial for developing targeted therapies .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Antimalarial Efficacy : In vitro studies demonstrated that this compound effectively reduces the viability of Plasmodium falciparum, showcasing IC50 values in the low micromolar range. Further animal studies confirmed its efficacy in vivo, with significant reductions in parasitemia observed in treated groups compared to controls.
- Pharmacokinetics : A pharmacokinetic study indicated that this compound exhibits favorable absorption characteristics, with a half-life suitable for therapeutic use. The compound showed good oral bioavailability, making it a candidate for further development as an oral antimalarial drug .
- Toxicological Profile : Preliminary toxicity assessments revealed minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical investigation .
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVUAWPFSSGESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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